Ebio1

Description

Properties

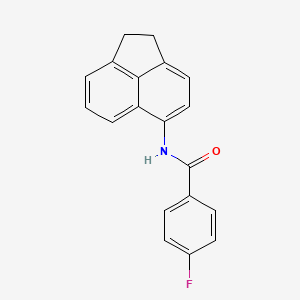

Molecular Formula |

C19H14FNO |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-4-fluorobenzamide |

InChI |

InChI=1S/C19H14FNO/c20-15-9-6-14(7-10-15)19(22)21-17-11-8-13-5-4-12-2-1-3-16(17)18(12)13/h1-3,6-11H,4-5H2,(H,21,22) |

InChI Key |

VROYHHCUXRMIQY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of EBIO1 on KCNQ2 Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Ebio1, a potent and subtype-selective activator, modulates the function of the voltage-gated potassium channel KCNQ2. This document synthesizes key findings from electrophysiological, structural, and molecular biology studies to offer a detailed understanding of this compound's unique mode of action.

Core Mechanism of Action: A Novel "Twist-to-Open" Model

This compound activates KCNQ2 channels through a novel "twist-to-open" mechanism, which distinguishes it from previously characterized KCNQ channel openers.[1] This mechanism involves direct binding of this compound to a specific site on the channel, inducing a conformational change that leads to pore opening and an increase in potassium ion conductance. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binding causes the S6 helices of the channel to perform a twisting motion, which is sufficient to open the channel gate.[1][2] This action results in an extended channel gate with a larger conductance at saturating voltages.[1][2]

Binding Site and Molecular Interactions

Structural studies have identified the binding pocket for this compound on the KCNQ2 channel. The dihydroacenaphthylene group of this compound engages in π-π stacking interactions with the tryptophan residue at position 236 (W236) of the KCNQ2 channel.[3] Site-directed mutagenesis studies have confirmed the critical role of several residues in the binding of this compound. Mutations of W236A, L299A, I300A, S303A, and F305A have been shown to substantially decrease the potency of this compound, indicating their importance in forming the binding pocket and mediating the drug's effect.[4]

Electrophysiological Effects

This compound is a potent activator of KCNQ2 channels with a reported half-maximal effective concentration (EC50) of 247.3 nM.[4] Its activation of KCNQ2 channels leads to a significant leftward shift in the voltage-dependence of activation. At a concentration of 10 μM, this compound can cause a dramatic hyperpolarizing shift of the half-maximal activation voltage (V1/2) by up to 34.32 ± 2.00 mV, from -16.65 mV to -50.97 mV.[4] This shift indicates that the channel is more likely to be open at more negative membrane potentials in the presence of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on KCNQ2 and related channels.

| Parameter | Value | Channel Type | Reference |

| EC50 | 247.3 nM | KCNQ2 | [4] |

| V1/2 Shift (at 10 µM this compound) | -34.32 ± 2.00 mV | KCNQ2 | [4] |

| Baseline V1/2 | -16.65 mV | KCNQ2 | [4] |

| V1/2 with 10 µM this compound | -50.97 mV | KCNQ2 | [4] |

| Channel Type | This compound Activity | Reference |

| KCNQ2/3 | Moderate | [4] |

| KCNQ4 | Moderate | [4] |

| KCNQ5 | Moderate | [4] |

| hERG, BK, NaV1.1, CaV2.1, TREK1 | Negligible | [4] |

Role of Calmodulin

Calmodulin (CaM) is an essential auxiliary subunit for the proper function and trafficking of KCNQ channels, including KCNQ2.[5][6] While CaM is critical for the basal activity and regulation of KCNQ2 channels, there is currently no direct evidence to suggest that CaM is directly involved in the mechanism of action of this compound. The "twist-to-open" mechanism appears to be a direct consequence of this compound binding to the channel protein itself. However, the functional integrity of the KCNQ2-CaM complex is a prerequisite for the channel to be responsive to modulators like this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound on KCNQ2 channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the KCNQ2 channels in the presence and absence of this compound.

Cell Culture and Transfection:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS).

-

Cells are transiently transfected with plasmids encoding human KCNQ2 using a suitable transfection reagent (e.g., Lipofectamine).

Electrophysiological Recording:

-

Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.

-

Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

-

Whole-cell recordings are performed at room temperature using a patch-clamp amplifier.

-

Voltage Protocol for Activation Curves: Cells are held at a holding potential of -80 mV. To elicit currents, voltage steps are applied from -100 mV to +60 mV in 10 mV increments. The resulting tail currents are measured and plotted against the prepulse potential to generate a conductance-voltage (G-V) curve. The V1/2 and slope factor are determined by fitting the data with a Boltzmann function.

-

Drug Application: this compound is dissolved in DMSO to create a stock solution and then diluted to the final desired concentration in the extracellular solution. The drug is applied to the cells via a perfusion system.

Site-Directed Mutagenesis

This method is used to identify the specific amino acid residues involved in this compound binding.

Procedure:

-

A plasmid containing the wild-type KCNQ2 cDNA is used as a template.

-

Mutagenic primers are designed to introduce the desired point mutation (e.g., W236A). The primers should be complementary to opposite strands of the plasmid and contain the desired mutation in the middle.

-

Polymerase Chain Reaction (PCR) is performed using a high-fidelity DNA polymerase to amplify the entire plasmid containing the mutation.

-

The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA (the parental plasmid is methylated, while the newly synthesized mutated plasmid is not).

-

The resulting mutated plasmid is transformed into competent E. coli for amplification.

-

The sequence of the mutated plasmid is verified by DNA sequencing.

-

The mutated KCNQ2 channels are then expressed in cells for functional analysis using patch-clamp electrophysiology as described above.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is employed to determine the high-resolution structure of the KCNQ2 channel in the presence of this compound, revealing the binding site and conformational changes.

Sample Preparation:

-

The KCNQ2 protein is expressed and purified.

-

The purified KCNQ2 protein is reconstituted into lipid nanodiscs to mimic the cell membrane environment.

-

This compound is added to the KCNQ2-nanodisc complex to allow for binding.

-

The complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane.

Data Collection and Processing:

-

The frozen grids are imaged using a transmission electron microscope equipped with a direct electron detector.

-

A large number of 2D projection images of the KCNQ2-Ebio1 complexes are collected from different angles.

-

These 2D images are then computationally processed and reconstructed to generate a 3D density map of the complex.

-

An atomic model of the KCNQ2-Ebio1 complex is built into the 3D density map.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Signaling pathway of this compound action on KCNQ2 channels.

Caption: Experimental workflow for studying this compound's effect on KCNQ2.

Caption: Logical relationship of this compound binding and its effects.

References

- 1. A small-molecule activation mechanism that directly opens the KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. A change in configuration of the calmodulin-KCNQ channel complex underlies Ca2+-dependent modulation of KCNQ channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calmodulin Is an Auxiliary Subunit of KCNQ2/3 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calmodulin regulates KCNQ2 function in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-century.us [e-century.us]

Introduction: EBI2 (GPR183) as an Oxysterol Receptor in the CNS

An In-depth Technical Guide to the Function of EBI2 (GPR183) in Neuroscience Research

A Note on Terminology : The term "Ebio1" does not correspond to a recognized molecule in current neuroscience literature. This guide focuses on the Epstein-Barr Virus-Induced Gene 2 (EBI2), also known as G Protein-Coupled Receptor 183 (GPR183), a highly plausible subject of interest given its significant and expanding role in central nervous system (CNS) function and disease.

Epstein-Barr Virus-Induced Gene 2 (EBI2), or GPR183, is a G protein-coupled receptor (GPCR) that was initially identified for its upregulation following Epstein-Barr virus infection in lymphocytes.[1][2] While extensively studied for its role in orchestrating immune cell migration, a growing body of evidence has established EBI2 as a critical signaling molecule within the central nervous system.[3][4] In the CNS, EBI2 and its endogenous oxysterol ligands function as a key signaling axis involved in glial cell function, neuroinflammation, and myelin dynamics.[5][6][7]

EBI2 is activated by oxysterols, which are hydroxylated derivatives of cholesterol.[1] The most potent endogenous agonist is 7α,25-dihydroxycholesterol (7α,25-OHC), which is synthesized by the sequential action of the enzymes cholesterol 25-hydroxylase (CH25H) and oxysterol 7α-hydroxylase (CYP7B1).[1][8] Gradients of these oxysterols are believed to direct the migration of EBI2-expressing cells.[1] This guide provides a comprehensive overview of the function, signaling pathways, and experimental investigation of EBI2 in the context of neuroscience research, tailored for researchers and drug development professionals.

Cellular Expression and Core Functions of EBI2 in the Central Nervous System

Contrary to its expression on various immune cells, EBI2 expression within the CNS parenchyma is primarily confined to glial cells, with no significant presence detected in neurons.[5][6] Its function is intimately linked to glial biology and the neuroinflammatory processes they mediate.

-

Expression in Glial Cells : EBI2 is strongly expressed in astrocytes and microglia.[5][9] It is also found in oligodendrocyte progenitor cells (OPCs) but appears to be absent in mature, myelinating oligodendrocytes.[5] This specific expression pattern suggests a role in glial cell development, activation, and response to injury.

-

Glial Cell Migration : A primary function of EBI2 signaling is the induction of chemotaxis. Activation of EBI2 in astrocytes by its ligand 7α,25-OHC induces cellular migration.[4][5] This function is critical for the repositioning of glial cells during developmental processes and in response to inflammatory cues or demyelinating events.

-

Regulation of Myelination and Remyelination : EBI2 signaling is necessary for the proper and timely development of myelin.[6][10] Studies using EBI2 knock-out mice revealed delayed expression of myelin basic protein (MBP) compared to wild-type animals.[10][11] Furthermore, antagonism of EBI2 signaling in organotypic cerebellar slices reduces MBP expression.[11] In disease models, uninhibited EBI2 signaling is essential for spontaneous remyelination following chemically induced demyelination, highlighting its potential as a therapeutic target.[5][7]

-

Modulation of Neuroinflammation : EBI2 plays a significant role in modulating inflammatory responses within the CNS. In astrocytes, EBI2 activation can inhibit the release of pro-inflammatory cytokines like IL-6 and IL-1β following an inflammatory challenge.[10][11] This suggests a protective role for EBI2 signaling in attenuating demyelination and neuroinflammation.[6][10]

-

Implication in Multiple Sclerosis (MS) : The role of EBI2 in both immune cell trafficking and glial cell function has made it a key target of investigation in neuroinflammatory diseases like MS. EBI2 is highly expressed in infiltrating immune cells and resident glial cells within MS lesions.[5][7][9] The EBI2/oxysterol axis is implicated in promoting the migration of pathogenic T-cells across the blood-brain barrier into the CNS.[12][13] Its expression in astrocytes and microglia inside MS plaques suggests its involvement in the pathophysiology of the disease.[7][9]

The EBI2 Signaling Pathway

EBI2 functions primarily through a Gαi-coupled signaling cascade, though G protein-independent mechanisms have also been described.[8] The binding of an oxysterol agonist, such as 7α,25-OHC, to the receptor's transmembrane domain initiates a conformational change that triggers downstream intracellular events.[8][14]

The canonical pathway involves:

-

G Protein Activation : Ligand binding promotes the exchange of GDP for GTP on the Gαi subunit of the heterotrimeric G protein complex. This causes the dissociation of the Gαi-GTP and Gβγ subunits.[8][15]

-

Downstream Effectors :

-

The activated Gαi-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][15]

-

The dissociated Gβγ subunit can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, leading to a transient increase in cytosolic calcium.[4][8][16]

-

-

MAPK Activation : Increased intracellular calcium and other signaling intermediates lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK).[1][4]

-

Cellular Response : The culmination of these signaling events drives cellular responses such as chemotaxis and modulation of gene expression, including that of inflammatory cytokines.[1][4]

-

β-Arrestin Pathway : EBI2 can also signal through a G protein-independent pathway by recruiting β-arrestin, which can mediate distinct downstream effects and contribute to receptor desensitization and internalization.[8]

Quantitative Data: Ligand Binding and Functional Potency

The interaction of various oxysterols with EBI2 has been quantitatively characterized through radioligand binding and functional assays. This data is crucial for understanding structure-activity relationships and for the development of pharmacological tools.

| Ligand | Assay Type | Species | Potency / Affinity | Reference |

| [³H]-7α,25-OHC | Radioligand Binding (Saturation) | Human | Kd = 25 ± 10 nM | [17] |

| 7α,25-OHC | Radioligand Binding (Competition) | Human | Ki = 16 nM | [17] |

| 7α,25-OHC | Calcium Mobilization | Human | EC₅₀ = 0.56 nM | [17] |

| 7α,25-OHC | GTPγS Binding | Human | EC₅₀ = 0.1 nM | [8] |

| 7α,27-OHC | Radioligand Binding (Competition) | Human | Ki = 21 nM | [17] |

| 7α,27-OHC | Calcium Mobilization | Human | EC₅₀ = 0.58 nM | [17] |

| 7β,25-OHC | Radioligand Binding (Competition) | Human | Ki = 180 nM | [17] |

| 7β,25-OHC | Calcium Mobilization | Human | EC₅₀ = 11 nM | [17] |

| 25-OHC | Calcium Mobilization | Human | EC₅₀ = 280 nM | [17] |

Kd: Dissociation constant; Ki: Inhibition constant; EC₅₀: Half maximal effective concentration.

Key Experimental Protocols

Investigating the function of EBI2 in the CNS requires a range of specialized molecular and cellular techniques. Below are detailed methodologies for three key experimental approaches.

Protocol: Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of unlabeled test compounds by measuring their ability to displace a radiolabeled ligand from the EBI2 receptor.[18][19][20]

-

Membrane Preparation :

-

Homogenize brain tissue (e.g., cortex, cerebellum) or EBI2-expressing cells in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).

-

Centrifuge at 1,000 x g for 5 minutes to remove nuclei and large debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final membrane pellet in assay binding buffer (50 mM Tris, 5 mM MgCl₂, pH 7.4) and determine protein concentration using a BCA assay.

-

-

Assay Setup :

-

In a 96-well plate, add in order:

-

50 µL of assay buffer.

-

50 µL of unlabeled competitor compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M). For determining non-specific binding, use a high concentration of a known EBI2 ligand (e.g., 10 µM 7α,25-OHC).

-

50 µL of radioligand (e.g., [³H]-7α,25-OHC) at a fixed concentration near its Kd (e.g., 10 nM).[17]

-

100 µL of membrane preparation (50-100 µg protein).

-

-

The final assay volume is 250 µL.

-

-

Incubation and Filtration :

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration onto PEI-presoaked GF/C filter mats using a cell harvester.

-

Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl).

-

-

Counting and Analysis :

-

Dry the filter mats and place them in scintillation vials with scintillant.

-

Quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding as a function of competitor concentration and fit the data using a non-linear regression model (one-site fit) to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following EBI2 activation, typically using a fluorescent calcium indicator.[17][21]

-

Cell Preparation :

-

Plate EBI2-expressing cells (e.g., CHO or HEK293 cells stably expressing human EBI2, or primary astrocytes) in a black-walled, clear-bottom 96-well plate.

-

Culture cells until they reach ~90% confluency.

-

-

Dye Loading :

-

Aspirate the culture medium and wash the cells once with Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye extrusion).

-

Incubate cells with the loading buffer for 60 minutes at 37°C in the dark.

-

Wash the cells gently 2-3 times with HBSS/HEPES buffer to remove excess dye.

-

-

Measurement :

-

Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

-

Set the reader to measure fluorescence at appropriate excitation/emission wavelengths (e.g., 494/516 nm for Fluo-4).

-

Establish a stable baseline fluorescence reading for 15-30 seconds.

-

Inject the agonist (e.g., 7α,25-OHC) at various concentrations and continue to record fluorescence for 2-3 minutes.

-

-

Data Analysis :

-

The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

-

Plot the response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum response.

-

Protocol: In Situ Hybridization for EBI2 mRNA in Brain Sections

This technique localizes EBI2 mRNA transcripts within the cellular architecture of the brain, providing critical information on which cell types express the receptor.[22][23][24][25]

-

Tissue Preparation :

-

Deeply anesthetize the animal (e.g., mouse) and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in a 30% sucrose solution until it sinks.

-

Freeze the brain in isopentane cooled on dry ice and store at -80°C.

-

Cut 20-30 µm thick sections on a cryostat and mount on SuperFrost Plus slides.

-

-

Probe Synthesis :

-

Linearize a plasmid containing the EBI2 cDNA template.

-

Synthesize a digoxigenin (DIG)-labeled antisense riboprobe using an in vitro transcription kit with DIG-UTP.

-

Purify the probe and verify its integrity and concentration.

-

-

Hybridization :

-

Air-dry the tissue sections and fix with 4% PFA.

-

Treat sections with Proteinase K to improve probe accessibility.

-

Pre-hybridize the sections in hybridization buffer for 2-4 hours at 65°C.

-

Dilute the DIG-labeled probe in hybridization buffer (e.g., 1:1000) and apply to the sections.

-

Cover with a coverslip and incubate overnight in a humidified chamber at 65°C.

-

-

Washing and Detection :

-

Perform a series of stringent washes at 65°C to remove the unbound probe.

-

Wash in MABT buffer (maleic acid buffer with Tween-20).

-

Block non-specific binding with a blocking solution for 1 hour.

-

Incubate overnight at 4°C with an alkaline phosphatase (AP)-conjugated anti-DIG antibody.

-

Wash extensively in MABT.

-

Develop the signal using a chromogenic substrate like NBT/BCIP, which produces a purple-blue precipitate.

-

-

Imaging and Analysis :

-

Stop the color reaction, coverslip the slides, and image using a brightfield microscope.

-

For cellular identification, this protocol can be combined with immunohistochemistry for cell-type-specific markers (e.g., GFAP for astrocytes, Iba1 for microglia).[26]

-

Conclusion and Future Directions

EBI2 (GPR183) has emerged as a significant modulator of glial cell biology and neuroinflammation. Its role in directing glial cell migration and regulating myelin dynamics positions it as a compelling target for therapeutic intervention in demyelinating diseases such as multiple sclerosis.[5][10][11] The detailed understanding of its signaling pathway and the availability of robust experimental protocols are enabling researchers to further dissect its function in CNS health and disease. Future research will likely focus on developing selective EBI2 modulators and exploring their therapeutic efficacy in preclinical models of neurological disorders, potentially offering new avenues for treating these complex conditions.

References

- 1. GPR183 - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. researchgate.net [researchgate.net]

- 4. EBI2 regulates intracellular signaling and migration in human astrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EBI2 Is Temporarily Upregulated in MO3.13 Oligodendrocytes during Maturation and Regulates Remyelination in the Organotypic Cerebellar Slice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlasofscience.org [atlasofscience.org]

- 7. rutkowskalab.gumed.edu.pl [rutkowskalab.gumed.edu.pl]

- 8. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EBI2 is expressed in glial cells in multiple sclerosis lesions, and its knock-out modulates remyelination in the cuprizone model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] EBI2 receptor regulates myelin development and inhibits LPC-induced demyelination | Semantic Scholar [semanticscholar.org]

- 11. EBI2 receptor regulates myelin development and inhibits LPC-induced demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 13. air.unimi.it [air.unimi.it]

- 14. Structures of oxysterol sensor EBI2/GPR183, a key regulator of the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. EBI2 Is a Negative Regulator of Type I Interferons in Plasmacytoid and Myeloid Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 22. ucl.ac.uk [ucl.ac.uk]

- 23. Combining Double Fluorescence In Situ Hybridization with Immunolabelling for Detection of the Expression of Three Genes in Mouse Brain Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Step-by-step in situ hybridization method for localizing gene expression changes in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In Situ Hybridization on Brain Tissue | Springer Nature Experiments [experiments.springernature.com]

- 26. researchgate.net [researchgate.net]

Ebio1: A Selective KCNQ2 Potassium Channel Activator - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebio1 is a novel, potent, and subtype-selective small-molecule activator of the voltage-gated potassium channel KCNQ2 (Kv7.2).[1][2] Exhibiting a unique "twist-to-open" mechanism, this compound directly engages the channel gate, leading to an extended open state with increased conductance.[1][3] This mechanism distinguishes it from previously identified KCNQ channel activators. This technical guide provides a comprehensive overview of this compound, including its electrophysiological properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented is intended to support further research and development of KCNQ2-targeted therapeutics for channelopathies such as epilepsy.

Introduction to KCNQ2 and the Therapeutic Potential of its Activators

The KCNQ2 gene encodes the Kv7.2 potassium channel subunit, a critical component of the M-current, which plays a key role in regulating neuronal excitability. The M-current is a slowly activating and deactivating potassium current that helps to stabilize the membrane potential and prevent repetitive firing of neurons. Dysfunction of KCNQ2 channels due to genetic mutations is associated with a spectrum of neurological disorders, most notably benign familial neonatal epilepsy (BFNE) and the more severe developmental and epileptic encephalopathies (DEE).

The development of small-molecule activators that can enhance the function of KCNQ2 channels represents a promising therapeutic strategy for these conditions. By potentiating the M-current, these activators can counteract the effects of loss-of-function mutations and reduce neuronal hyperexcitability. This compound has emerged as a significant tool compound in this area due to its high potency and selectivity for KCNQ2.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters defining the activity of this compound on KCNQ2 channels.

Table 1: Potency and Efficacy of this compound on KCNQ2 Channels

| Parameter | Value | Cell Line | Reference |

| EC50 | 247.3 nM | HEK293T | [2] |

| V1/2 Shift (at 10 µM) | -34.32 ± 2.00 mV | HEK293T | [2] |

| Control V1/2 | -16.65 mV | HEK293T | [2] |

| This compound (10 µM) V1/2 | -50.97 mV | HEK293T | [2] |

Table 2: Selectivity Profile of this compound

| Channel | Effect | Reference |

| KCNQ2/3 | Moderate Activity | [2] |

| KCNQ4 | Moderate Activity | [2] |

| KCNQ5 | Moderate Activity | [2] |

| hERG | Negligible Effect | [2] |

| BK | Negligible Effect | [2] |

| NaV1.1 | Negligible Effect | [2] |

| CaV2.1 | Negligible Effect | [2] |

| TREK1 | Negligible Effect | [2] |

Mechanism of Action

This compound activates KCNQ2 channels through a novel "twist-to-open" mechanism.[1][3] Unlike conventional activators that primarily modulate the voltage-sensing domain, this compound directly interacts with the channel's gate.[1] Cryo-electron microscopy and molecular dynamics simulations have revealed that this compound binding induces a conformational change in the S6 helices, specifically involving residues S303 and F305.[1] This movement results in an extended channel gate with a larger conductance, even at saturating voltages (+50 mV).[1]

Key residues identified as being critical for this compound binding and efficacy include W236, L299, I300, S303, and F305.[2] Mutations at these sites have been shown to significantly decrease the potency of this compound.[2]

Figure 1. Simplified signaling pathway of this compound activating the KCNQ2 channel.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Culture and Transfection for KCNQ2 Expression

Objective: To express human KCNQ2 channels in a mammalian cell line for electrophysiological analysis.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Plasmid DNA encoding human KCNQ2

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Opti-MEM I Reduced Serum Medium

-

6-well plates

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Cell Plating: The day before transfection, seed HEK293T cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection Complex Preparation: a. In a sterile tube, dilute the KCNQ2 plasmid DNA in Opti-MEM. b. In a separate sterile tube, dilute the transfection reagent in Opti-MEM. c. Combine the diluted DNA and diluted transfection reagent. Mix gently and incubate at room temperature for 20-30 minutes to allow for complex formation.

-

Transfection: a. Gently wash the HEK293T cells with PBS. b. Replace the medium with fresh, pre-warmed DMEM with 10% FBS. c. Add the DNA-transfection reagent complexes to the cells in a dropwise manner. d. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with electrophysiological recordings.

Figure 2. Experimental workflow for the transfection of HEK293T cells with KCNQ2 plasmid DNA.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To record macroscopic KCNQ2 currents and assess the effects of this compound.

Materials:

-

Transfected HEK293T cells expressing KCNQ2

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries

-

Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).

-

Intracellular (pipette) solution (in mM): 60 KF, 50 KCl, 10 NaCl, 10 HEPES, 20 EGTA, 5 ATP-Mg (pH 7.2 with KOH).

-

This compound stock solution (in DMSO)

Protocol:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Cell Preparation: Place a coverslip with transfected cells in the recording chamber and perfuse with extracellular solution.

-

Seal Formation: Approach a transfected cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

-

Voltage-Clamp Protocol: a. Hold the cell at a membrane potential of -80 mV. b. To elicit KCNQ2 currents, apply depolarizing voltage steps from -90 mV to +60 mV in 10 mV increments. c. To assess the voltage-dependence of activation, measure tail currents at a hyperpolarized potential (e.g., -120 mV) following the depolarizing steps.

-

Data Acquisition: Record currents before and after the application of this compound to the bath solution.

-

Data Analysis: a. Construct current-voltage (I-V) relationships. b. Generate conductance-voltage (G-V) curves by calculating conductance (G = I / (V - Vrev)) and fitting with a Boltzmann function to determine the half-maximal activation voltage (V1/2).

Figure 3. Workflow for whole-cell patch-clamp recording of KCNQ2 channels.

Cryo-Electron Microscopy

Objective: To determine the structure of the KCNQ2 channel in complex with this compound.

Protocol:

-

Protein Expression and Purification: Express and purify the human KCNQ2 protein, often in complex with calmodulin (CaM), using established biochemical techniques.

-

Complex Formation: Incubate the purified KCNQ2-CaM with a saturating concentration of this compound.

-

Grid Preparation: Apply the KCNQ2-Ebio1 complex to a cryo-EM grid and plunge-freeze in liquid ethane to vitrify the sample.

-

Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution electron density map.

-

Model Building and Refinement: Build an atomic model of the KCNQ2-Ebio1 complex into the electron density map and refine it to obtain the final structure.

Conclusion

This compound represents a significant advancement in the field of KCNQ channel pharmacology. Its high potency, selectivity for KCNQ2, and unique mechanism of action make it an invaluable tool for studying the structure and function of this important ion channel. The detailed experimental protocols provided in this guide are intended to facilitate further research into this compound and the development of novel therapeutics for KCNQ2-related channelopathies.

References

The Role of Ebio1 in Modulating Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuronal excitability is a fundamental process in the central nervous system, governed by a delicate balance of ion channel activity. Dysregulation of this balance is implicated in numerous neurological disorders, including epilepsy, chronic pain, and psychiatric conditions. The voltage-gated potassium channel KCNQ2, a key component of the M-current, plays a critical role in stabilizing the neuronal membrane potential and controlling firing patterns.[1][2] Ebio1, a novel small molecule, has emerged as a potent and selective activator of the KCNQ2 channel, offering a promising tool for investigating the therapeutic potential of KCNQ2 modulation.[3][4][5] This technical guide provides an in-depth overview of the role of this compound in neuronal excitability, focusing on its mechanism of action, quantitative effects on KCNQ2 channels, and detailed experimental protocols for its study.

This compound and its Target: The KCNQ2 Potassium Channel

This compound (N-(1,2-Dihydroacenaphthylen-5-yl)-4-fluorobenzamide) is a potent and subtype-selective activator of the KCNQ2 (Kv7.2) voltage-gated potassium channel.[3][6] KCNQ2 channels are predominantly expressed in neurons and are primary contributors to the M-current (I_M), a slowly activating and non-inactivating potassium current that is active at subthreshold membrane potentials.[7] This current is crucial for regulating neuronal excitability by:

-

Stabilizing the resting membrane potential: The outward flow of potassium ions through KCNQ2 channels helps to maintain the neuron's resting membrane potential, making it less likely to fire spontaneously.

-

Mediating spike-frequency adaptation: During prolonged depolarization, the M-current progressively increases, which raises the threshold for subsequent action potentials, thereby limiting the firing frequency.[8]

-

Preventing burst firing: By contributing to the afterhyperpolarization (AHP) following an action potential, the M-current helps to prevent the rapid, uncontrolled firing known as bursting.

Mutations in the KCNQ2 gene that lead to loss of channel function are associated with neonatal epileptic encephalopathies, highlighting the critical role of this channel in controlling neuronal excitability.[2]

Quantitative Effects of this compound on KCNQ2 Channels

This compound exerts its effects by directly interacting with the KCNQ2 channel, leading to a significant enhancement of its activity. The key quantitative parameters of this compound's action are summarized in the tables below.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Channel | Reference |

| EC50 | 247.3 nM | KCNQ2 (Kv7.2) | [3][4] |

| Selectivity | Moderate activity for KCNQ2/3, KCNQ4, and KCNQ5. Negligible effects on hERG, BK, Nav1.1, Cav2.1, and TREK1 channels. | Various | [3] |

Table 2: Biophysical Effects of this compound on KCNQ2 Channels

| Parameter | Effect of this compound (10 µM) | Description | Reference |

| V1/2 of Activation | Leftward shift of 34.32 ± 2.00 mV (from -16.65 mV to -50.97 mV) | This compound makes the channel more likely to open at more negative membrane potentials. | [3] |

| Open Probability (Po) | Increased | This compound increases the likelihood of the channel being in the open state. | [4] |

| Channel Conductance | Increased at saturating voltage (+50 mV) | This compound promotes an extended channel gate conformation with a larger conductance. | [6] |

Mechanism of Action: A "Twist-to-Open" Model

Structural and functional studies have revealed that this compound activates KCNQ2 through a unique "twist-to-open" mechanism.[3] Unlike conventional channel activators that modulate the voltage sensor, this compound appears to bind to a pocket that directly influences the channel's gate. This binding induces a conformational change in the S6 transmembrane helices, causing them to twist and move away from the central pore axis. This movement results in an extended channel gate with a larger opening, thereby increasing both the channel's open probability and its conductance at depolarizing voltages.

Signaling Pathway and Impact on Neuronal Excitability

The activation of KCNQ2 channels by this compound has a direct impact on neuronal excitability. The signaling pathway is straightforward: this compound binding to KCNQ2 enhances the M-current, leading to membrane hyperpolarization or stabilization, which in turn reduces the likelihood of action potential generation.

This compound signaling pathway in a neuron.

Experimental Protocols

Studying the effects of this compound on KCNQ2 channels and neuronal excitability primarily involves electrophysiological techniques, particularly patch-clamp recordings.

Experimental Workflow

The general workflow for investigating the impact of this compound involves expressing KCNQ2 channels in a heterologous system (e.g., CHO or HEK293 cells) or using primary neuronal cultures or brain slices, followed by patch-clamp recordings in the presence and absence of the compound.

Experimental workflow for studying this compound.

Detailed Methodologies

1. Whole-Cell Voltage-Clamp Recording of KCNQ2 Currents

This protocol is designed to measure macroscopic KCNQ2 currents in transfected mammalian cells.

-

Cell Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells in appropriate media.

-

Transiently transfect cells with a plasmid encoding human KCNQ2. Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

-

Record 24-48 hours post-transfection.

-

-

Solutions:

-

Recording Protocol:

-

Obtain whole-cell configuration with a patch pipette resistance of 3-5 MΩ.

-

Hold the membrane potential at -90 mV.

-

Apply a series of depolarizing voltage steps from -90 mV to +60 mV in 10 mV increments for 2 seconds.

-

To construct the conductance-voltage (G-V) curve, measure the tail currents elicited upon repolarization to -120 mV.[6]

-

Apply this compound at the desired concentration to the external solution and repeat the voltage protocol.

-

-

Data Analysis:

-

Calculate current density (pA/pF) by dividing the peak current amplitude by the cell capacitance.

-

Determine the conductance (G) at each voltage step using the equation: G = I / (V - Vrev), where I is the tail current amplitude, V is the prepulse potential, and Vrev is the reversal potential for potassium.

-

Fit the G-V relationship with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor.[6]

-

2. Single-Channel Patch-Clamp Recording

This protocol allows for the measurement of the open probability and conductance of individual KCNQ2 channels.

-

Patch Configuration: Inside-out patch configuration is typically used to allow for the application of this compound to the intracellular face of the channel.

-

Solutions: Use the same external and internal solutions as for whole-cell recordings.

-

Recording Protocol:

-

Excise an inside-out patch from a transfected cell.

-

Hold the patch at a depolarized potential (e.g., +50 mV) to activate KCNQ2 channels.

-

Record single-channel currents in the absence and presence of this compound in the bath solution.[3]

-

-

Data Analysis:

-

Generate all-points amplitude histograms to determine the single-channel current amplitude.

-

Calculate the single-channel conductance from the current-voltage relationship.

-

Determine the open probability (Po) by analyzing the duration of open and closed events.

-

3. Current-Clamp Recording of Neuronal Firing

This protocol is used to assess the effect of this compound on the firing properties of neurons.

-

Preparation: Use primary cultured neurons or acute brain slices.

-

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, 10 Glucose. Bubble with 95% O2 / 5% CO2.

-

Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.

-

-

Recording Protocol:

-

Establish a whole-cell current-clamp configuration.

-

Record the resting membrane potential.

-

Inject a series of depolarizing current steps of increasing amplitude to elicit action potential firing.

-

To measure the afterhyperpolarization (AHP), evoke a train of action potentials with a brief, high-frequency stimulus.

-

Bath apply this compound and repeat the current injection protocols.

-

-

Data Analysis:

-

Measure the resting membrane potential before and after this compound application.

-

Quantify the action potential firing frequency at each current step.

-

Analyze the amplitude and duration of the fast, medium, and slow components of the AHP.

-

Assess the presence and characteristics of burst firing.

-

Conclusion

This compound is a valuable pharmacological tool for probing the function of KCNQ2 channels and their role in regulating neuronal excitability. Its high potency and selectivity make it a superior choice for targeted studies compared to less specific potassium channel openers. The detailed protocols provided in this guide offer a starting point for researchers aiming to investigate the effects of this compound and other KCNQ2 modulators. Further research into the in vivo efficacy of this compound and similar compounds will be crucial for translating our understanding of KCNQ2 channel function into novel therapeutic strategies for a range of neurological disorders.

References

- 1. Ionic Mechanisms Underlying Repetitive High-Frequency Burst Firing in Supragranular Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Neural Burst Firing and Its Roles in Mental and Neurological Disorders [frontiersin.org]

- 3. Afterhyperpolarization Regulates Firing Rate in Neurons of the Suprachiasmatic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Physiology and Therapeutic Potential of SK, H, and M Medium AfterHyperPolarization Ion Channels [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Modulation of BK channels contributes to activity-dependent increase of excitability through MTORC1 activity in CA1 pyramidal cells of mouse hippocampus [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effects of Ebio1 on Voltage-Gated Potassium Channel Conductance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the small molecule Ebio1 on the conductance of voltage-gated potassium (Kv) channels. This compound has emerged as a potent and subtype-selective activator of the KCNQ2 (Kv7.2) channel, a critical component in regulating neuronal excitability. This document summarizes key quantitative data, details the experimental protocols used to elucidate this compound's mechanism of action, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

This compound's primary activity is focused on the KCNQ2 channel, with moderate to negligible effects on other members of the KCNQ family and other classes of ion channels. The following tables summarize the quantitative data on this compound's potency and its electrophysiological effects.

Table 1: Potency of this compound on KCNQ Channels

| Channel Subtype | EC50 (nM) | Notes |

| KCNQ2 (Kv7.2) | 247.3[1] | Potent and subtype-selective activation. |

| KCNQ2/3 | Moderate Activity[1] | |

| KCNQ4 | Moderate Activity[1] | |

| KCNQ5 | Moderate Activity[1] |

Table 2: Electrophysiological Effects of this compound on KCNQ2 Channels

| Parameter | Value | Conditions |

| Half-maximal activation voltage (V1/2) shift | -34.32 ± 2.00 mV (from -16.65 mV to -50.97 mV)[1] | 10 µM this compound |

| Single-channel conductance | Increased at saturating voltage (+50 mV)[2] | |

| Open probability (Po) | Increased[3] |

Table 3: Selectivity Profile of this compound

| Channel/Receptor Type | Effect |

| KCNQ1, KCNQ3, KCNQ4, KCNQ5 | No effect on voltage sensitivity[3] |

| Other Kv channels (e.g., hERG, BK) | Negligible activation[1] |

| NaV channels (e.g., NaV1.1) | Negligible activation[1] |

| CaV channels (e.g., CaV2.1) | Negligible activation[1] |

| K2P channels (e.g., TREK1) | Negligible activation[1] |

Experimental Protocols

The characterization of this compound's effect on voltage-gated potassium channels has primarily relied on two key experimental techniques: patch-clamp electrophysiology and cryogenic electron microscopy (cryo-EM).

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for studying ion channel function. Both whole-cell and single-channel recording configurations have been utilized to characterize the effects of this compound on KCNQ2 channels expressed in heterologous systems like HEK293 cells.

Cell Preparation:

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous ion channel expression.

-

Transfection: Cells are transiently or stably transfected with plasmids encoding the desired KCNQ channel subunits (e.g., human KCNQ2).

Recording Solutions (Typical Composition):

-

Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. The pH is adjusted to 7.2 with KOH, and osmolarity is adjusted to ~270 mOsm/L.

-

Extracellular (Bath) Solution (in mM): Artificial cerebrospinal fluid (ACSF) containing 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The solution is bubbled with 95% O2 and 5% CO2 to maintain a pH of 7.4.

Voltage-Clamp Protocol:

-

Holding Potential: Cells are typically held at a hyperpolarized potential, such as -80 mV, where the channels are in a closed state.

-

Voltage Steps: To elicit channel opening, a series of depolarizing voltage steps are applied, for example, from -90 mV to +60 mV in 10 mV increments.

-

Data Acquisition: Currents are recorded and analyzed to determine parameters like current density, voltage-dependence of activation (V1/2), and activation/deactivation kinetics.

Single-Channel Recording:

-

Configuration: Inside-out patch configuration is often used to study the properties of individual channels.

-

Analysis: Recordings are analyzed to determine the single-channel conductance and open probability (Po) in the absence and presence of this compound.

Cryogenic Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in revealing the structural basis of this compound's interaction with the KCNQ2 channel.

Sample Preparation:

-

Protein Expression and Purification: The human KCNQ2-Calmodulin (CaM) complex is expressed in a suitable system (e.g., HEK293 cells) and purified.

-

Complex Formation: The purified KCNQ2-CaM complex is incubated with this compound and phosphatidylinositol 4,5-bisphosphate (PIP2).

-

Vitrification: The sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample, preserving the native structure.

Data Collection and Processing:

-

Microscopy: Images are collected using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: A large dataset of particle images is processed to reconstruct a high-resolution three-dimensional map of the this compound-bound KCNQ2 channel.

Signaling Pathways and Experimental Workflows

This compound's "Twist-to-Open" Activation Mechanism of KCNQ2

This compound activates the KCNQ2 channel through a novel "twist-to-open" mechanism, which is distinct from the classical gating mechanisms of many other voltage-gated ion channel modulators.[2] this compound binds to a pocket within the pore domain of the KCNQ2 channel. This binding induces a conformational change in the S6 helices, specifically involving residues S303 and F305, causing them to twist.[2] This twisting motion is sufficient to open the channel's activation gate, leading to an extended gate conformation with a larger conductance.[2]

Caption: this compound's "Twist-to-Open" mechanism on the KCNQ2 channel.

Experimental Workflow for Patch-Clamp Electrophysiology

The following diagram illustrates a typical workflow for investigating the effects of a compound like this compound on ion channels using the whole-cell patch-clamp technique.

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

Mechanism of Action and Binding Site

Cryo-EM studies have identified the binding site of this compound on the KCNQ2 channel.[1] The dihydroacenaphthylene group of this compound engages in π-π stacking interactions with the tryptophan residue at position 236 (W236) of the KCNQ2 channel.[1] Mutations of key residues in this binding pocket, including W236A, L299A, I300A, S303A, and F305A, have been shown to substantially decrease the potency of this compound, confirming their importance in its mechanism of action.[1]

References

The Emergence of Ebio1: A Novel Activator of the KCNQ2 Potassium Channel

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of Ebio1, a potent and subtype-selective small molecule activator of the voltage-gated potassium channel KCNQ2. This compound was identified through a structure-based virtual screening approach and exhibits a novel mechanism of action, inducing a "twist-to-open" conformational change in the channel's S6 helices. This document details the key quantitative data from initial studies, outlines the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Discovery of this compound: A Structure-Based Virtual Screening Approach

This compound was discovered through a targeted in silico screening campaign aimed at identifying novel activators of the KCNQ2 channel.[1][2] The discovery process leveraged the known cryo-electron microscopy (cryo-EM) structure of the KCNQ2 channel (PDB ID: 7CR2) as a template for molecular docking.

Experimental Protocol: Virtual Screening

A representative protocol for the virtual screening process that led to the identification of this compound is as follows:

-

Target Preparation: The cryo-EM structure of the human KCNQ2 channel was prepared for docking. This involved the removal of water molecules, addition of hydrogen atoms, and assignment of partial charges to the atoms. The binding site was defined based on known ligand-binding pockets or allosteric sites on the channel.

-

Compound Library Preparation: Large compound libraries, such as the Specs and ChemDiv databases, were prepared for screening.[2] This included the generation of 3D conformers for each molecule and the assignment of appropriate chemical properties.

-

Initial Filtering: The compound libraries were filtered to remove molecules with undesirable properties, such as those that violate Lipinski's rule of five or are known pan-assay interference compounds (PAINS).[2]

-

Molecular Docking: The prepared compound libraries were docked into the defined binding site of the KCNQ2 structure using molecular docking software like Schrödinger Glide.[2] The docking algorithm predicted the binding pose and affinity of each compound.

-

Hit Selection and Visual Inspection: The top-scoring compounds were visually inspected to assess the quality of their predicted binding interactions with the KCNQ2 channel. Compounds with plausible binding modes and favorable interactions were selected for experimental validation. This compound was identified as a promising candidate from this process.

Initial Characterization of this compound

Following its in silico discovery, this compound was subjected to a series of biophysical and electrophysiological experiments to characterize its activity and mechanism of action on the KCNQ2 channel.

Potency and Efficacy

Electrophysiological recordings demonstrated that this compound is a potent activator of KCNQ2 channels.

| Parameter | Value | Method |

| EC50 for KCNQ2 Activation | 247.3 nM | Whole-Cell Patch Clamp |

| Shift in V1/2 of Activation (at 10 µM) | -34.32 ± 2.00 mV | Whole-Cell Patch Clamp |

| V1/2 of Activation (Control) | -16.65 mV | Whole-Cell Patch Clamp |

| V1/2 of Activation (with 10 µM this compound) | -50.97 mV | Whole-Cell Patch Clamp |

Subtype Selectivity

This compound displays a high degree of selectivity for the KCNQ2 channel over other related KCNQ channels and a panel of other ion channels.

| Channel | Effect of this compound |

| KCNQ2/3 | Moderate Activation |

| KCNQ4 | Moderate Activation |

| KCNQ5 | Moderate Activation |

| hERG | Negligible Effect |

| BK | Negligible Effect |

| NaV1.1 | Negligible Effect |

| CaV2.1 | Negligible Effect |

| TREK1 | Negligible Effect |

Mechanism of Action: A Novel "Twist-to-Open" Gating Mechanism

The initial characterization of this compound revealed a unique mechanism of KCNQ2 channel activation, distinct from previously described activators.[1]

Electrophysiological Insights

Single-channel patch-clamp recordings revealed that this compound not only increases the open probability of the KCNQ2 channel but also enhances its conductance at saturating voltages (+50 mV).[1] This suggests a direct effect on the pore of the channel.

Structural Basis of Activation

Cryo-electron microscopy (cryo-EM) studies of the KCNQ2 channel in complex with this compound provided a structural basis for its unique mechanism. The binding of this compound induces a "twist-to-open" movement of the S6 helices, specifically involving residues S303 and F305.[1] This conformational change leads to an extended and more open channel gate, consistent with the observed increase in conductance. Mutagenesis studies confirmed the importance of key residues in the binding pocket, as mutations at positions W236, L299, I300, S303, and F305 significantly reduced the potency of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations further supported the "twist-to-open" mechanism, providing a dynamic view of the conformational changes induced by this compound binding. These simulations helped to elucidate the allosteric communication between the this compound binding site and the channel gate.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide representative protocols for the key experiments used in the initial characterization of this compound.

Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to measure the macroscopic currents from cells expressing the KCNQ2 channel.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently transfected with a plasmid encoding the human KCNQ2 channel using a suitable transfection reagent.

-

Electrophysiological Recording:

-

External Solution (aCSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Internal Solution: Containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2 with KOH.

-

Recording: Whole-cell recordings are performed at room temperature using a patch-clamp amplifier. Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.

-

Voltage Protocol: To measure activation curves, cells are held at -80 mV and then depolarized to a series of test potentials (e.g., from -100 mV to +60 mV in 10 mV increments).

-

-

Data Analysis: The current-voltage relationships are plotted, and the conductance-voltage (G-V) curves are fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2). The effect of this compound is assessed by comparing the V1/2 before and after the application of the compound.

Cryo-Electron Microscopy (Cryo-EM) and Structure Determination

This protocol outlines the general steps for determining the structure of the KCNQ2-Ebio1 complex.

-

Protein Expression and Purification: The human KCNQ2 channel is expressed in a suitable expression system (e.g., mammalian or insect cells) and purified using affinity chromatography followed by size-exclusion chromatography.

-

Complex Formation: The purified KCNQ2 protein is incubated with a molar excess of this compound to ensure saturation of the binding sites.

-

Grid Preparation: A small volume (e.g., 3 µL) of the KCNQ2-Ebio1 complex is applied to a glow-discharged cryo-EM grid. The grid is then blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification robot.

-

Data Collection: The frozen grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector. Automated data collection software is used to acquire a large number of images of the frozen particles.

-

Image Processing and 3D Reconstruction: The collected images are processed using specialized software. This involves motion correction, contrast transfer function (CTF) estimation, particle picking, 2D classification to remove junk particles, and finally, 3D reconstruction to generate a high-resolution map of the KCNQ2-Ebio1 complex.

-

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM map and refined to fit the density.

Molecular Dynamics (MD) Simulations

This protocol provides a general workflow for performing MD simulations of the KCNQ2-Ebio1 complex.

-

System Setup: The cryo-EM structure of the KCNQ2-Ebio1 complex is used as the starting point. The complex is embedded in a lipid bilayer (e.g., POPC) and solvated in a box of water with ions to neutralize the system and mimic physiological ionic strength.

-

Parameterization: A suitable force field (e.g., CHARMM36m for the protein and lipids, and a compatible force field for this compound) is assigned to all atoms in the system.

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant temperature and pressure (NPT ensemble) to allow the lipids and water to relax around the protein.

-

Production Run: A long simulation (e.g., hundreds of nanoseconds) is run under the NPT ensemble to sample the conformational dynamics of the KCNQ2-Ebio1 complex.

-

Analysis: The trajectory from the production run is analyzed to study the interactions between this compound and the KCNQ2 channel, the conformational changes in the S6 helices, and the overall dynamics of the complex.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: this compound's mechanism of action on the KCNQ2 channel.

Experimental Workflow for this compound Characterization

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

The discovery of this compound represents a significant advancement in the field of KCNQ channel pharmacology. Its novel "twist-to-open" mechanism of action provides a new paradigm for the development of channel activators. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in this compound and the broader field of ion channel modulation. Further studies building upon this initial characterization will be crucial for exploring the full therapeutic potential of this exciting new compound.

References

Ebio1: A Technical Guide to its Potential Therapeutic Applications in Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients exhibit resistance to current antiepileptic drugs (AEDs), underscoring the urgent need for novel therapeutic strategies.[1][2] This document provides a comprehensive technical overview of 1-ethyl-2-benzimidazolinone (Ebio1), a small molecule modulator of potassium channels, and evaluates its potential as an anticonvulsant. This compound has been shown to suppress epileptiform activity in both in vitro and in vivo models by enhancing the function of specific potassium channels, thereby reducing neuronal hyperexcitability.[3][4] However, its therapeutic potential is constrained by a narrow therapeutic index.[4] This guide details the molecular mechanisms of this compound, summarizes key preclinical data, outlines experimental protocols, and discusses the implications for future drug development.

Molecular Mechanism of Action

This compound exerts its anticonvulsant effects primarily through the positive modulation of two distinct classes of potassium channels: small-conductance calcium-activated potassium (SK) channels and KCNQ2/Kv7.2 voltage-gated potassium channels. Both channels play a critical role in regulating neuronal excitability.[3][5]

Activation of Small-Conductance Calcium-Activated Potassium (SK) Channels

SK channels are crucial for shaping the afterhyperpolarization (AHP) that follows an action potential, which in turn governs neuronal firing patterns.[6] this compound is a known activator of SK channels.[7] By enhancing their activity, this compound potentiates the medium afterhyperpolarization current (mIAHP), leading to a more pronounced and prolonged hyperpolarization following neuronal firing.[3] This dampens the cell's excitability and makes it less likely to fire subsequent action potentials, thereby suppressing the hyperexcitable states characteristic of epilepsy.[3][7] The anticonvulsant effect of this compound can be antagonized by apamin, a specific inhibitor of SK channels, confirming this mechanism of action.[3]

Activation of KCNQ2 Voltage-Gated Potassium Channels

More recent evidence has identified this compound as a potent and subtype-selective activator of the KCNQ2 voltage-gated potassium channel.[5][8] KCNQ2 channels are principal contributors to the M-current, a critical potassium current that stabilizes the neuronal membrane potential and controls firing rates.[9] Mutations in KCNQ2 are linked to early-onset epileptic encephalopathies.[9][10] this compound binds to the KCNQ2 channel and induces a unique "twist-to-open" conformational change in the S6 helices of the channel's pore, which is distinct from the typical gating mechanism of other ligands.[5][8] This action directly opens the channel gate, enhancing potassium efflux and thereby reducing neuronal excitability.

Preclinical Efficacy Data

The anticonvulsant properties of this compound have been evaluated in several preclinical models.

In Vitro Studies

In hippocampal slice preparations, this compound demonstrated robust suppression of epileptiform activity.[3]

| Parameter | Model | Concentration | Effect | Citation |

| Epileptiform Activity | 4-AP and Kainate-Mg²⁺-free induced activity in rat CA3 neurons | 200 µM - 1 mM | Reversible suppression of interictal- and ictal-like activity | [3] |

| Medium AHP Current (mIAHP) | Rat CA3 hippocampal pyramidal neurons | Not specified | ~450% increase | [3] |

| Glutamatergic Synaptic Transmission | Rat CA3 hippocampal pyramidal neurons | 1 mM | ~50% reduction | [3] |

| Glutamatergic Synaptic Transmission | Rat CA3 hippocampal pyramidal neurons | <400 µM | No effect | [3] |

In Vivo Studies

In vivo studies in rodent models confirmed the anticonvulsant effects of this compound but also highlighted significant motor side effects, indicating a narrow therapeutic window.[4]

| Seizure Model | Species | Efficacy Metric | Dose/Result | Citation |

| Maximal Electroshock (MES) | Mouse | ED₅₀ (Seizure reduction) | 36.0 mg/kg | [4][6] |

| Electrically-Induced Seizures | Mouse | TID₁₀ (Threshold increase) | 7.3 mg/kg | [4] |

| Pentylenetetrazole (PTZ)-Induced Seizures | Mouse | TID₁₀ (Threshold increase) | 21.5 mg/kg | [4][6] |

| Audiogenic Seizures | Genetically Epilepsy-Prone Rats (GEPR-3s) | Seizure Suppression | Marked suppression | |

| Adverse Effects (Rotarod Test) | Mouse | ID₅₀ (Motor impairment) | 35.6 mg/kg | [4] |

| Dravet Syndrome Model | Zebrafish (scn1lab mutant) | Seizure-like behavior | No anti-seizure activity replicated |

ED₅₀: Median effective dose; ID₅₀: Median impairing dose; TID₁₀: Dose increasing threshold by 10%.

The therapeutic index (TI), calculated as ID₅₀/ED₅₀ for the MES model, is approximately 0.99 (35.6/36.0), indicating that the dose required for anticonvulsant efficacy is nearly identical to the dose causing significant motor impairment.[4] This presents a major obstacle for its clinical development. Furthermore, a study using a zebrafish model of Dravet syndrome failed to replicate the antiseizure activity observed in rodent models, suggesting model- or species-specific differences.[11]

Key Experimental Protocols

In Vitro Hippocampal Slice Electrophysiology

This protocol is used to assess the direct effects of a compound on neuronal excitability and synaptic transmission in an isolated brain circuit.

-

Tissue Preparation: Hippocampal slices (300-400 µm thick) are prepared from rats.

-

Induction of Epileptiform Activity: Slices are superfused with artificial cerebrospinal fluid (aCSF) containing pro-convulsant agents like 4-aminopyridine (4-AP) or a kainate-Mg²⁺-free solution to induce spontaneous epileptiform discharges.[3]

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on CA3 pyramidal neurons to measure membrane potentials, action potentials, and postsynaptic currents.[3]

-

Drug Application: this compound is bath-applied at various concentrations (e.g., 200 µM to 1 mM).[3]

-

Data Analysis: Changes in the frequency and amplitude of epileptiform events, as well as parameters like the afterhyperpolarization current (IAHP), are quantified before, during, and after this compound application.

In Vivo Rodent Seizure Models

These protocols evaluate the anticonvulsant efficacy and side-effect profile of a compound in a whole-animal system.

-

Animal Subjects: Adult male mice or specialized rat strains like the GEPR-3 are used.[4][7]

-

Drug Administration: this compound is dissolved in a vehicle (e.g., 0.9% saline and 0.2% DMSO) and administered via intraperitoneal (i.p.) injection at various doses.[4][7]

-

Seizure Induction:

-

Maximal Electroshock (MES): A brief electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic-clonic seizure. The primary endpoint is the suppression of the hindlimb tonic extension phase.[4]

-

Pentylenetetrazole (PTZ): The chemoconvulsant PTZ is administered subcutaneously to induce clonic seizures. The endpoint is an increase in the seizure threshold dose or latency to seizure onset.[4]

-

Audiogenic Seizure: Genetically susceptible GEPR-3s are exposed to a high-intensity acoustic stimulus to trigger seizures.[7]

-

-

Adverse Effect Assessment (Rotarod): Motor coordination and sedation are assessed by placing the animal on a rotating rod. The latency to fall is measured. A significant decrease indicates motor impairment.[4]

-

Data Analysis: Dose-response curves are generated to calculate efficacy (ED₅₀) and adverse effect (ID₅₀) values.

Discussion and Future Directions

This compound serves as a valuable pharmacological tool that validates potassium channels, specifically SK and KCNQ2 channels, as viable targets for anticonvulsant drug development.[4] Its ability to suppress seizures in multiple robust preclinical models demonstrates a clear proof-of-concept.[3][4][7]

The primary barrier to the clinical translation of this compound itself is its unfavorable therapeutic index.[4] The near-overlap of efficacious and side-effect-inducing doses suggests that its mechanism of action, while effective, is not sufficiently selective to avoid adverse effects on motor control at therapeutic concentrations.[4]

Future research and development efforts should focus on:

-

Developing Selective Modulators: Designing novel compounds with higher selectivity for specific potassium channel subtypes implicated in epilepsy (e.g., KCNQ2/KCNQ3 heteromers) over those involved in motor function.[10]

-

Investigating Subunit Specificity: Given the multiplicity of SK and KCNQ channel subunits, identifying the precise subunits responsible for the anticonvulsant versus adverse effects could pave the way for more targeted therapies.[4]

-

Clarifying Discrepant Model Data: Understanding why this compound's efficacy was not replicated in the zebrafish Dravet syndrome model is important for defining its potential therapeutic spectrum.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-Ethyl-2-benzimidazolinone (EBIO) suppresses epileptiform activity in in vitro hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (1-EBIO) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A small-molecule activation mechanism that directly opens the KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Altered expression and function of small-conductance (SK) Ca2+-activated K+ channels in pilocarpine-treated epileptic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of small conductance calcium-activated potassium channels suppresses seizure susceptibility in the genetically epilepsy-prone rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Study into potassium channels reveals novel mechanism behind epilepsy, drug modulation | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

Unraveling the "Twist-to-Open" Mechanism of Ebio1: A Technical Guide to a Novel KCNQ2 Channel Activator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the novel small-molecule activator, Ebio1, and its unique "twist-to-open" mechanism of action on the voltage-gated potassium channel KCNQ2. The discovery of this compound presents a significant advancement in the field of neuronal excitability modulation and offers a promising new avenue for the development of therapeutics targeting a range of neurological disorders. This document details the experimental methodologies, quantitative data, and the core signaling pathway associated with this compound's function.

Core Concepts: The "Twist-to-Open" Mechanism

This compound is a potent and subtype-selective activator of the KCNQ2 channel, a key regulator of neuronal firing.[1][2] Unlike conventional activators of voltage-gated ion channels that typically augment the native voltage-dependent open probability, this compound introduces a novel activation mechanism.[1] Through direct binding, this compound induces a conformational change in the channel's S6 helices, specifically at residues S303 and F305, causing them to perform a "twist-to-open" movement.[1][3] This action is sufficient to open the KCNQ2 gate, leading to an extended channel gate with a larger conductance for potassium ions.[1]

This distinct mechanism of action sets this compound apart from previous KCNQ activators and provides a new framework for the rational design of channel modulators. The following sections provide the quantitative data that underpins our understanding of this compound's effects and the detailed experimental protocols used to elucidate its mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound with the KCNQ2 channel and its selectivity over other ion channels.

Table 1: Potency and Efficacy of this compound on KCNQ2 Channels

| Parameter | Value | Concentration | Source |

| EC50 | 247.3 nM | N/A | [1] |

| Half-maximal activation voltage (V1/2) shift | 34.32 ± 2.00 mV (leftward) | 10 µM | [1] |

| V1/2 before this compound | -16.65 mV | 10 µM | [1] |

| V1/2 after this compound | -50.97 mV | 10 µM | [1] |

| Conductance | Larger at saturating voltage (+50 mV) | N/A | [1] |

Table 2: Selectivity Profile of this compound

| Channel | Effect of this compound | Source |

| KCNQ1 | Negligible activation | [1] |

| KCNQ3 | Moderate activity (as KCNQ2/3) | [1] |

| KCNQ4 | Moderate activity | [1] |

| KCNQ5 | Moderate activity | [1] |

| hERG | Negligible activation | [1] |

| BK | Negligible activation | [1] |

| NaV1.1 | Negligible activation | [1] |

| CaV2.1 | Negligible activation | [1] |

| TREK1 | Negligible activation | [1] |

Experimental Protocols